![molecular formula C21H18F3NO3 B2483699 1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-09-1](/img/structure/B2483699.png)
1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro[chromane-2,4'-piperidine]-4(3H)-one is recognized as a vital pharmacophore in medicinal chemistry, serving as a structural element in numerous drugs, drug candidates, and biochemical reagents. Recent advances have shown significant progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives, highlighting their potential in developing new biologically active substances with diverse biological relevance (Ghatpande et al., 2020).
Synthesis Analysis
The synthesis of novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues has been developed through a two-stage condensation process. This synthesis method, involving α-hydroxy acetophenone and 4-pipyridinone followed by amidation with various acids, has showcased excellent anti-fungal and anti-microbial activities, demonstrating the efficiency and versatility of this synthetic approach (Ghatpande et al., 2021).
Molecular Structure Analysis
Studies on the molecular docking of spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives have shown significant integrations, suggesting a strong basis for their potential anti-microbial and anti-fungal applications. These findings indicate a promising future for these compounds in therapeutic applications and as biochemical tools (Ghatpande et al., 2021).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of spiro compounds often leverage the unique properties of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold. For instance, the introduction of trifluoromethyl groups and the formation of nitriles in specific positions have been critical steps in enhancing the sigma receptor affinity and selectivity of these compounds, demonstrating the nuanced chemical reactivity and potential for targeted therapeutic applications (Maier & Wünsch, 2002).
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)benzoyl chloride indicates that it is hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .
properties
IUPAC Name |
1'-[4-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)15-7-5-14(6-8-15)19(27)25-11-9-20(10-12-25)13-17(26)16-3-1-2-4-18(16)28-20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTPPDJHWXAYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.